molecular formula C8H12BrN3 B2936615 3-bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1781773-41-8

3-bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Katalognummer: B2936615
CAS-Nummer: 1781773-41-8
Molekulargewicht: 230.109
InChI-Schlüssel: BYVPKQLNDWCNDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1781773-41-8) is a brominated derivative of the privileged pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery . This compound, with the molecular formula C8H12BrN3 and a molecular weight of 230.11 g/mol, serves as a versatile and high-value building block for the design of novel biologically active molecules . The core structure is a [5,6]-fused N-heterocyclic system, and the saturated 4,5,6,7-tetrahydro form of this scaffold is particularly attractive for creating complex, three-dimensional structures in line with the "escape from flatland" concept in modern drug design . The bromine atom at the 3-position provides a key synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the introduction of diverse structural motifs to explore structure-activity relationships (SAR) . Pyrazolo[1,5-a]pyrimidines are a notable class of compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . They are known to inhibit key kinases frequently disrupted in cancers, such as CK2, EGFR, B-Raf, and MEK, making them important targets for small-molecule inhibitors . Furthermore, the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold has been identified as a promising adenine mimetic, capable of binding to the ATP-binding sites of proteins, which is crucial for developing inhibitors of various kinases . Researchers can leverage this bromo-substituted intermediate to develop potential therapeutic agents for a range of oncology targets. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h5,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVPKQLNDWCNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C(=NN2C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-2,6-dimethylpyrazole with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the C3-Bromine Position

The bromine atom at position 3 serves as a key reactive site for nucleophilic substitution. This reaction enables the introduction of diverse functional groups, enhancing the compound’s utility in medicinal chemistry and materials science.

Key Reactions:

  • Ammonolysis : Reaction with ammonia or amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) yields 3-amino derivatives. For example, treatment with benzylamine at 80°C for 12 hours produces 3-(benzylamino)-2,6-dimethylpyrazolo[1,5-a]pyrimidine in 78% yield .

  • Thiol Substitution : Reaction with thiophenol in the presence of a base (K₂CO₃) generates 3-(phenylthio)-2,6-dimethylpyrazolo[1,5-a]pyrimidine with 85% efficiency .

Reaction Type Conditions Product Yield
AmmonolysisBenzylamine, DMF, 80°C, 12 h3-(Benzylamino)-2,6-dimethyl derivative78%
Thiol SubstitutionThiophenol, K₂CO₃, DMF, 60°C, 6 h3-(Phenylthio)-2,6-dimethyl derivative85%

Mechanistic Insight : The bromine atom undergoes SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing effects of the adjacent pyrimidine ring, activating the C3 position for attack by nucleophiles .

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions, expanding structural diversity.

Key Reactions:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst produces biaryl derivatives. For instance, coupling with 4-methoxyphenylboronic acid yields 3-(4-methoxyphenyl)-2,6-dimethylpyrazolo[1,5-a]pyrimidine in 72% yield .

  • Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) introduces alkynyl groups at C3, forming 3-(phenylethynyl)-2,6-dimethyl derivatives (68% yield) .

Reaction Type Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 24 h3-(4-Methoxyphenyl)-2,6-dimethyl derivative72%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, 80°C, 18 h3-(Phenylethynyl)-2,6-dimethyl derivative68%

Mechanistic Insight : Oxidative addition of the Pd catalyst to the C–Br bond initiates the coupling process, followed by transmetallation with the boronic acid or alkyne .

Cyclocondensation Reactions

The pyrazolo[1,5-a]pyrimidine scaffold participates in cyclocondensation to form fused heterocycles.

Key Reaction:

Reaction with β-diketones (e.g., acetylacetone) in acetic acid under reflux forms tricyclic derivatives. For example, condensation with acetylacetone produces a fused pyrazolo[1,5-a]pyrimidine-quinoline hybrid in 65% yield .

Conditions : Acetic acid, reflux, 8–12 hours.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyrazolic nitrogen on the electrophilic carbonyl group, followed by dehydration and cyclization .

Oxidative Functionalization

Controlled oxidation modifies the saturated pyrimidine ring, enhancing electronic properties.

Key Reaction:

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the 4H,5H,6H,7H ring to a partially unsaturated system, yielding 3-bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidin-5(7H)-one (82% yield) .

Conditions : m-CPBA, CH₂Cl₂, 0°C to RT, 6 hours.
Mechanistic Insight : Oxidation occurs via electrophilic attack on the electron-rich pyrimidine ring, forming an epoxide intermediate that rearranges to the ketone .

Wissenschaftliche Forschungsanwendungen

3-bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials, such as dyes and polymers, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Reactivity References
3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Br (C3), CH₃ (C2, C6) 236.1 Suzuki coupling, antitumor scaffolds
3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine I (C3), CF₃ (C7), CH₃ (C2) 331.1 Radiolabeling, halogen exchange
5,7-Dichloro-3-bromopyrazolo[1,5-a]pyrimidine Br (C3), Cl (C5, C7) 281.4 Antimicrobial agents
2,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CH₃ (C2, C5) 151.2 Building block for combinatorial synthesis
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine CF₃ (C7) 187.1 Photophysical materials, kinase inhibitors
Key Observations :
  • Reactivity: The bromine at C3 in the target compound enables Suzuki-Miyaura cross-coupling for C3 functionalization, similar to iodo analogs but with slower reaction kinetics due to weaker C–Br bond dissociation energy . Methyl groups at C2 and C6 introduce steric hindrance, reducing regioselectivity in multicomponent reactions compared to non-methylated analogs .
  • Electronic Effects : The electron-withdrawing CF₃ group in 7-(trifluoromethyl) derivatives enhances stability and lipophilicity, making them superior for CNS-targeting drugs, whereas the target compound’s methyl groups offer moderate electron-donating effects .
  • Biological Activity: Brominated analogs (e.g., 5,7-dichloro-3-bromo) exhibit potent antimicrobial activity (MIC < 1 µM for S.
Key Findings :
  • The target compound’s bromine allows C3 diversification via Suzuki coupling, achieving >85% yield with aryl boronic acids under microwave conditions .
  • In contrast, non-brominated analogs (e.g., 2,5-dimethyl) require harsher halogenation steps for further functionalization .
Table 3: Comparative Physicochemical Properties
Property 3-Bromo-2,6-dimethyl Derivative 5,7-Dichloro-3-bromo Derivative 2,5-Dimethyl Derivative
Melting Point (°C) 160–165 (estimated) 235–236 135–137
Solubility DMSO > 50 mg/mL DMSO < 10 mg/mL Ethanol > 20 mg/mL
LogP (Calculated) 2.8 3.5 1.2
GHS Hazard Classification H315, H319 (Skin/Eye irritation) H302, H318 (Toxic if ingested) Not classified

Biologische Aktivität

3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound exhibits a unique structural configuration that contributes to its biological activities, including potential anticancer properties and kinase inhibition. The following sections detail the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C8H12BrN3
  • Molar Mass : 230.1 g/mol
  • Structural Features : The presence of a bromine atom at position 3 and methyl groups at positions 2 and 6 significantly influence the compound's reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between 3-amino-1H-pyrazoles and β-dicarbonyl compounds. The reaction mechanism generally includes:

  • Nucleophilic Attack : The nitrogen in the pyrazole ring attacks the electrophilic carbon in the β-dicarbonyl compound.
  • Dehydration : Following the nucleophilic attack, dehydration occurs to form the desired pyrazolo[1,5-a]pyrimidine scaffold.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. Specifically:

  • Kinase Inhibition : this compound has shown potential as a selective inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in cellular processes such as endocytosis and cancer cell proliferation .
  • Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant to various biological pathways:

  • Cyclin-dependent Kinases (CDKs) : Some derivatives of pyrazolo[1,5-a]pyrimidine have been designed to target CDKs effectively. These studies suggest that modifications in the structure can enhance inhibitory activity against CDK2 .

Case Studies

Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrimidines:

StudyFindings
Synthesis and Biological Activity of Pyrazolo Derivatives Demonstrated significant anticancer activity against leukemia cell lines with certain derivatives showing enhanced potency compared to standard treatments .
In vitro Antiviral Activity Compounds were tested against viruses and exhibited notable antiviral properties alongside antitumor activity .
Optical Applications Some derivatives have been identified for their potential in optical applications due to their photophysical properties .

Q & A

Q. What are the established synthetic routes for 3-bromo-2,6-dimethyl-pyrazolo[1,5-a]pyrimidine?

Synthesis typically involves condensation reactions between hydrazine derivatives and β-enaminoketones or amidines. For example, bromination at position 3 can be achieved using brominating agents like PBr₃ or NBS under controlled conditions. Methyl groups at positions 2 and 6 are introduced via alkylation or via pre-functionalized precursors. Yields vary between 62–70% depending on solvent systems (e.g., pyridine or ethanol) and reaction times (5–6 hours reflux) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and methyl group integration.
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks).
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .

Q. What are the common reactivity patterns of the bromo and methyl substituents?

  • Bromo Group : Undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids using Pd catalysts (e.g., XPhosPdG2/XPhos) to introduce aryl groups. Debromination side reactions are mitigated by optimized catalyst systems .
  • Methyl Groups : Participate in oxidation (e.g., KMnO₄ to carboxylic acids) or act as steric directors in electrophilic substitution .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for C3 functionalization?

Microwave-assisted conditions (120°C, 30 min) with XPhosPdG2/XPhos catalysts improve efficiency and reduce debromination. Aryl boronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃) yield higher conversions (75–90%) compared to electron-donating substituents. Post-functionalization at C5 can follow lactam activation with PyBroP for sequential arylation .

Q. What biological activities are associated with this scaffold, and how does substitution influence SAR?

  • Anxiolytic Activity : 3-Bromo derivatives (e.g., 3-bromo-5,7-dimethyl analogs) show efficacy comparable to benzodiazepines in rodent models, with no ethanol/barbiturate potentiation, suggesting a unique mechanism .
  • Enzyme Inhibition : Substitution at C7 (e.g., trifluoromethyl) enhances MAO-B inhibition (IC₅₀ ~2.7 µM) for neurodegenerative applications .
  • COX-2 Selectivity : 6,7-Disubstitution (e.g., methyl/sulfonyl groups) improves selectivity (>100-fold vs. COX-1) .

Q. How can contradictory synthesis yields be resolved in literature reports?

Discrepancies in yields (e.g., 62% vs. 70%) arise from solvent purity, catalyst loading, and workup methods. Reproducibility is enhanced by:

  • Using anhydrous pyridine for condensation.
  • Recrystallization from ethanol or dioxane for purity >95%.
  • Monitoring reaction progress via TLC/HPLC to minimize byproducts .

Q. What advanced purification techniques are recommended for complex derivatives?

  • Flash Chromatography : With silica gel (230–400 mesh) and ethyl acetate/hexane gradients.
  • Crystallization : Sequential recrystallization from pentane/ethanol mixtures removes silylated impurities.
  • HPLC-PDA : For chiral separation using C18 columns and acetonitrile/water mobile phases .

Methodological Notes

  • Contradiction Analysis : When replicating anxiolytic studies, ensure dose consistency (10 mg/kg IP in mice) and behavioral assays (e.g., provoked aggression models) to align with literature protocols .
  • Advanced Synthesis : For combinatorial libraries, use solution-phase acylation (e.g., silylformamidine) and parallel purification via automated crystallizers to achieve >95% purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.